molecular formula C11H17N3O2S B13038875 Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate

Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate

Cat. No.: B13038875
M. Wt: 255.34 g/mol
InChI Key: FBGFJGAHHNHMQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate typically involves the reaction of a thiazole derivative with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, although it is not yet approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate is unique due to its specific structure, which combines a thiazole ring with a tert-butyl carbamate group. This unique structure may confer distinct chemical and biological properties compared to other thiazole derivatives .

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

tert-butyl N-(2-amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-5-yl)carbamate

InChI

InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)13-6-4-7-8(5-6)17-9(12)14-7/h6H,4-5H2,1-3H3,(H2,12,14)(H,13,15)

InChI Key

FBGFJGAHHNHMQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=C(C1)SC(=N2)N

Origin of Product

United States

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